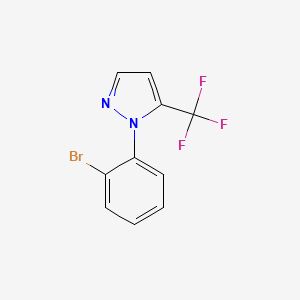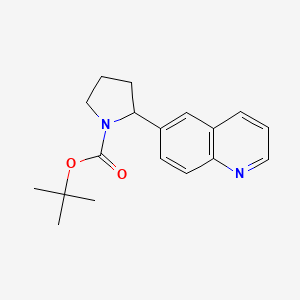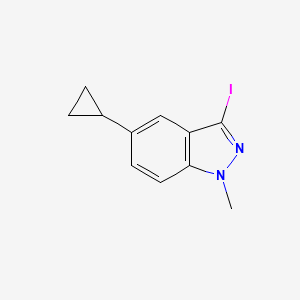
1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromine atom at the 2-position of the phenyl ring and a trifluoromethyl group at the 5-position of the pyrazole ring. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of research.
準備方法
The synthesis of 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions typically involve the use of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding pyrazole oxides. Reduction reactions can also be carried out to modify the functional groups on the pyrazole ring.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored as a lead compound in drug discovery programs. Its structural features are optimized to enhance its pharmacological properties and reduce potential side effects.
Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products. Its stability and reactivity make it suitable for various industrial applications.
作用機序
The mechanism of action of 1-(2-bromophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to these targets, which may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
1-(2-Bromophenyl)-5-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine: This compound is used in photoaffinity labeling and has similar substituents but a different core structure.
N-(2-bromophenyl)-3-(trifluoromethyl)benzamide: This compound has a similar substitution pattern but belongs to a different class of compounds (benzamides).
The uniqueness of this compound lies in its specific combination of substituents and the pyrazole core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
497833-00-8 |
|---|---|
分子式 |
C10H6BrF3N2 |
分子量 |
291.07 g/mol |
IUPAC名 |
1-(2-bromophenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C10H6BrF3N2/c11-7-3-1-2-4-8(7)16-9(5-6-15-16)10(12,13)14/h1-6H |
InChIキー |
FVOSOMGRYQKZCF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=CC=N2)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[[(2R,3R,4S,5R)-3,4,5-tris(acetylsulfanyl)-6-ethoxyoxan-2-yl]methyl] ethanethioate](/img/structure/B11833767.png)



![2-bromo-5-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-6-(4-chlorophenyl)-1-isopropyl-5,6-dihydropyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B11833797.png)
![(2R,4aR,7aS)-2-methyl-7a-{[(4-methylphenyl)sulfanyl]methyl}-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11833804.png)

![Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-](/img/structure/B11833824.png)

![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)
![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)
